N-allyl-2-[(4-ethylphenoxy)acetyl]hydrazinecarbothioamide
Overview
Description
N-allyl-2-[(4-ethylphenoxy)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.11979803 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research shows that N-allyl-2-[(4-ethylphenoxy)acetyl]hydrazinecarbothioamide derivatives exhibit promising anticancer activity. For instance, studies have explored its spectral structure and found hydrogen atom formation in H-bond with the oxygen of the nitro group, influencing its antitumor properties. The ligand and its Cd(II) complex displayed strong antioxidant and antitumor activities, especially against liver cancer cells (Abou‐Melha, 2021).
Corrosion Inhibition
This compound also plays a significant role in corrosion inhibition. A study on hydroxy phenyl hydrazides, including this compound, demonstrated its effectiveness as a corrosion impeding agent. Its protective ability against corrosion in acidic environments was confirmed through various electrochemical and microscopic techniques, indicating its potential in industrial applications (Singh et al., 2021).
Interaction with Carbonic Anhydrase Isozymes
The interaction of hydrazinecarbothioamide derivatives, including this compound, with carbonic anhydrase isozymes has been studied. These compounds showed potential as inhibitors for these isozymes, which are involved in pH regulation. Their diverse inhibition profile makes them interesting for the design of novel inhibitors (Işık et al., 2015).
DNA Binding and Antitumor Properties
The compound's ability to bind with DNA and its subsequent antitumor properties have been investigated. Studies on mononuclear dioxomolybdenum(VI) complexes with this compound showed significant activity against colorectal cancer cells. These studies suggest its potential use in chemotherapy (Hussein et al., 2015).
Fluorescence Imaging Applications
The compound's derivatives have been used in designing fluorescent probes for detecting hydrazine in biological and water samples. This application is vital for monitoring hydrazine levels due to its high toxicity and threat to ecosystem and human health (Zhu et al., 2019).
Properties
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-prop-2-enylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-3-9-15-14(20)17-16-13(18)10-19-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,16,18)(H2,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRCYCCAYAXURY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.